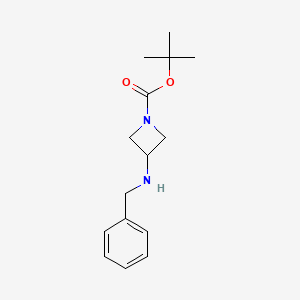
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .
Molecular Structure Analysis
The InChI string of this compound isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .Aplicaciones Científicas De Investigación
Base-promoted Diastereoselective Alkylation
The compound has been utilized in the base-promoted diastereoselective α-alkylation of borane N-((S)-1'-phenylethyl)azetidine-2-carboxylic acid ester complexes. This process dramatically improves yields and diastereoselectivities of α-alkylated products, showcasing its potential for producing optically active α-substituted azetidine-2-carboxylic acid esters from commercially available chiral compounds (Tayama et al., 2018).
Synthesis of Enantiopure 3-substituted Azetidine-2-carboxylic Acids
Research has demonstrated the synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position by modifying 1-9-(9-phenylfluorenyl) (PhF)-3-allyl-Aze tert-butyl ester. These amino acid-Aze chimeras are designed to serve as tools for studying the influence of conformation on peptide activity, highlighting the compound's role in the development of novel biochemical tools (Sajjadi & Lubell, 2008).
Gram-scale Synthesis of Protected 3-haloazetidines
Protected 3-haloazetidines, prepared from tert-butyl 3-(benzylamino)azetidine-1-carboxylate, serve as versatile building blocks in medicinal chemistry. These intermediates have been used to prepare a series of high-value azetidine-3-carboxylic acid derivatives, underscoring the compound's significance in the synthesis of pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Bifunctional tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Synthesis
The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound, provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems. This highlights the compound's utility in exploring new chemical spaces for potential therapeutic agents (Meyers et al., 2009).
Propiedades
IUPAC Name |
tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585746 | |
| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939760-33-5 | |
| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)



![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)









